(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride
Description
(E)-N-[4-(3-Chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide hydrochloride is a quinazoline-derived small molecule with a distinct structural profile. Its core features include:
- A quinazoline scaffold substituted at the 4-position with a 3-chloro-4-fluoroanilino group.
- A (3S)-oxolan-3-yl (tetrahydrofuran) ether at the 7-position.
- An (E)-configured enamide linkage to a 4-(dimethylamino)but-2-enamide side chain.
- Hydrochloride salt formulation for enhanced solubility .
The compound is hypothesized to target kinase pathways, leveraging its acrylamide group for covalent binding to cysteine residues in active sites, a common strategy in kinase inhibitor design .
Properties
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3.ClH/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1H/b4-3+;/t16-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMBTCSQQRTBBX-KHNHNNODSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide; hydrochloride , commonly referred to as Afatinib, is a member of the quinazoline family and has garnered attention for its biological activity, particularly in cancer therapy. This compound primarily functions as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and has shown promise in treating various malignancies, including non-small cell lung cancer (NSCLC).
Structural Characteristics
The unique structural features of Afatinib contribute to its biological activity:
- Quinazoline Core : A bicyclic structure that is pivotal for its interaction with biological targets.
- Halogenated Aniline : The presence of chlorine and fluorine atoms enhances the compound's binding affinity to receptors.
- Dimethylamino Group : This moiety may influence the compound's solubility and bioavailability.
Afatinib exerts its effects primarily through the inhibition of receptor tyrosine kinases (RTKs), particularly EGFR. The inhibition of EGFR disrupts downstream signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival. This mechanism is essential in combating cancer cells that rely on these pathways for growth and metastasis.
Table 1: Biological Activity Summary
Case Studies
-
Non-Small Cell Lung Cancer (NSCLC) :
- A clinical trial demonstrated that Afatinib significantly improved progression-free survival in patients with NSCLC harboring specific EGFR mutations compared to traditional chemotherapy regimens.
- Patients treated with Afatinib showed a 50% reduction in tumor size within the first three months of treatment.
-
Breast Cancer :
- A study indicated that Afatinib was effective against HER2-positive breast cancer cells by inhibiting both EGFR and HER2 pathways, leading to reduced tumor growth and increased apoptosis.
-
Colorectal Cancer :
- Research showed that Afatinib could overcome resistance mechanisms in colorectal cancer by targeting multiple RTKs, resulting in enhanced antitumor activity.
Pharmacokinetics and Toxicity
Afatinib exhibits favorable pharmacokinetic properties, including:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : High tissue distribution with a volume of distribution indicating extensive tissue binding.
- Metabolism : Primarily metabolized by the liver, with active metabolites contributing to its therapeutic effects.
However, side effects such as diarrhea, rash, and stomatitis have been reported, necessitating careful monitoring during treatment.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The table below highlights key structural analogs and their similarity to the target compound, based on CAS registry data and molecular fingerprints :
Key Observations :
- The highest similarity (0.92) is seen with CAS 179552-75-1, differing only in stereochemistry and salt form.
- Substitution of the oxolan-3-yl group with morpholinopropoxy (CAS 1254955-21-9) reduces similarity but may enhance solubility due to the morpholine moiety .
- Quinoline-based analogs (e.g., CAS 848133-17-5) exhibit lower similarity, reflecting core scaffold differences that impact target selectivity .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | CAS 179552-75-1 | CAS 1254955-21-9 | CAS 848133-17-5 |
|---|---|---|---|---|
| LogP | 2.8 | 2.7 | 3.1 | 3.5 |
| Solubility (mg/mL) | 0.45 (HCl salt) | 0.43 | 0.62 | 0.28 |
| Plasma Protein Binding | 89% | 88% | 92% | 85% |
| CYP3A4 Inhibition (IC₅₀) | 18 µM | 20 µM | 12 µM | 25 µM |
Analysis :
- The hydrochloride salt of the target compound improves aqueous solubility compared to non-salt analogs .
- CAS 848133-17-5’s low solubility and high CYP3A4 IC₅₀ suggest a less favorable pharmacokinetic profile .
Q & A
Q. What are the optimal synthetic routes for (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, and salt formation (hydrochloride). For example, the quinazolin-6-yl core can be functionalized via SNAr reactions with 3-chloro-4-fluoroaniline under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C . The (3S)-oxolan-3-yloxy group is introduced via Mitsunobu or nucleophilic substitution, requiring chiral resolution for stereochemical purity . Final purification often uses preparative HPLC or column chromatography with gradient elution (e.g., MeOH/CH₂Cl₂). Yield optimization requires strict control of stoichiometry, temperature, and catalyst selection (e.g., Pd-based catalysts for coupling steps) .
Q. How can the compound’s structure and stereochemistry be validated experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve the (3S)-oxolan-3-yl configuration and confirm the (E)-geometry of the but-2-enamide moiety .
- NMR spectroscopy : Use ¹H-¹H COSY and NOESY to verify spatial proximity of the dimethylamino group and quinazoline protons. ¹³C NMR confirms substitution patterns (e.g., C-F coupling constants) .
- Chiral HPLC : Separate enantiomers to validate stereochemical purity of the oxolane ring .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer :
- HPLC-MS : Quantify impurities (<0.1%) using reverse-phase C18 columns and electrospray ionization (ESI-MS) .
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures under nitrogen atmosphere.
- Forced degradation studies : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding interactions?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase domains) using AutoDock Vina. Focus on hydrogen bonding between the quinazoline core and ATP-binding pockets .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (e.g., GROMACS) .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response validation : Replicate assays (e.g., kinase inhibition IC₅₀) using standardized protocols (e.g., ADP-Glo™ Kinase Assay) and compare with literature .
- Off-target profiling : Screen against related kinases (e.g., EGFR, HER2) to rule out non-specific effects .
- Meta-analysis : Use tools like RevMan to statistically integrate data from disparate sources, adjusting for variables like cell line heterogeneity .
Q. What experimental design strategies optimize the synthesis and functionalization of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify critical process parameters .
- Flow chemistry : Use microreactors for exothermic steps (e.g., diazomethane formation) to improve safety and scalability .
- Parallel synthesis : Generate analogs by varying the oxolane substituent (e.g., morpholine, piperidine) to explore structure-activity relationships (SAR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
